

Application Notes and Protocols: Reynolds' Lead Citrate Stain

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Compound of Interest

Compound Name: Citric acid, lead salt

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These application notes provide a comprehensive overview and detailed protocols for the preparation and use of Reynolds' lead citrate stain, a standard method for enhancing contrast in transmission electron microscopy (TEM).

Introduction

Reynolds' lead citrate stain is a widely used post-staining agent in electron microscopy for biological samples.^{[1][2]} Developed by E.S. Reynolds in 1963, this alkaline lead solution provides high contrast to a variety of cellular structures, including ribosomes, glycogen, and membranes, by binding to osmium- and uranyl acetate-stained components.^{[3][4][5]} The high pH of the solution (approximately 12) is crucial for its staining efficacy.^{[3][6][7]} Proper preparation and handling are essential to prevent the formation of lead carbonate precipitates, which can obscure ultrastructural details.^{[1][7][8]}

Data Presentation

Chemical Reagents for Reynolds' Lead Citrate Stain (50 mL Preparation)

The following table summarizes the quantitative data for the preparation of a 50 mL stock solution of Reynolds' lead citrate stain, based on the original 1963 protocol.

Reagent	Molecular Formula	Molarity (approx.)	Weight / Volume	Reference
Lead(II) Nitrate	$\text{Pb}(\text{NO}_3)_2$	80 mM	1.32 g - 1.33 g	[7] [9]
Trisodium Citrate Dihydrate	$\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$	120 mM	1.76 g	[7] [9]
Sodium Hydroxide	NaOH	1 M	8.0 mL	[7] [9]
Distilled, CO ₂ -free Water	H ₂ O	-	to 50 mL	[7]

Staining Parameters

Parameter	Value	Notes	Reference
pH of Staining Solution	12.0 ± 0.1	Critical for proper staining and stability.	[7] [9]
Staining Time	10 seconds - 5 minutes	Varies depending on tissue type and previous treatment. Shorter times (≤ 1 minute) are often sufficient and reduce precipitate formation.	[6]
Double Staining	A few seconds in each solution	When used after aqueous uranyl acetate.	[6]
Storage of Staining Solution	Up to 6 months	Store in a tightly sealed container to prevent carbonation. Some precipitate may form over time and should be removed by centrifugation or filtration before use.	[3] [7]

Experimental Protocols

Preparation of Reynolds' Lead Citrate Staining Solution (50 mL)

This protocol is adapted from the original Reynolds (1963) method.

Materials:

- Lead(II) nitrate (1.33 g)
- Trisodium citrate dihydrate (1.76 g)
- Sodium hydroxide (NaOH) pellets or a concentrated solution
- Distilled, CO₂-free water (prepare by boiling distilled water for 10-15 minutes and allowing it to cool in a sealed container)[7]
- 50 mL volumetric flask
- Magnetic stirrer and stir bar
- Weighing paper/boats
- Parafilm or stopper for the flask
- Syringes and 0.2 µm filters for aliquoting and use[9]

Procedure:

- In a 50 mL volumetric flask, dissolve 1.33 g of lead(II) nitrate in approximately 30 mL of distilled, CO₂-free water.[7]
- Add 1.76 g of trisodium citrate dihydrate to the lead nitrate solution.[7]
- Stopper the flask and shake vigorously for 1 minute. The solution will appear milky.[7][9]
- Let the suspension stand for 30 minutes, with intermittent vigorous shaking every 10 minutes to ensure the complete conversion of lead nitrate to lead citrate.[3][7]

- Prepare a 1 M NaOH solution. Add 8.0 mL of the 1 M NaOH solution to the milky suspension.^{[7][9]} This will raise the pH to approximately 12.
- The solution should become clear. If it remains turbid, continue to mix until it clears.
- Bring the final volume to 50 mL with distilled, CO₂-free water.^{[7][9]}
- The stain is ready for use. For long-term storage, aliquot into sealed tubes or syringes. The solution is stable for up to 6 months.^{[3][7]} If any precipitate forms during storage, centrifuge or filter the solution before use.^[7]

Staining Protocol for Ultrathin Sections

This protocol describes the staining of ultrathin sections on grids. It is often performed as a "double staining" procedure following initial staining with uranyl acetate.^{[1][6]}

Materials:

- Grids with ultrathin sections
- Reynolds' lead citrate stain
- Distilled, CO₂-free water for rinsing
- 0.02 M NaOH solution (optional first rinse)^[7]
- Petri dish with a wax or parafilm substrate
- Forceps
- Filter paper

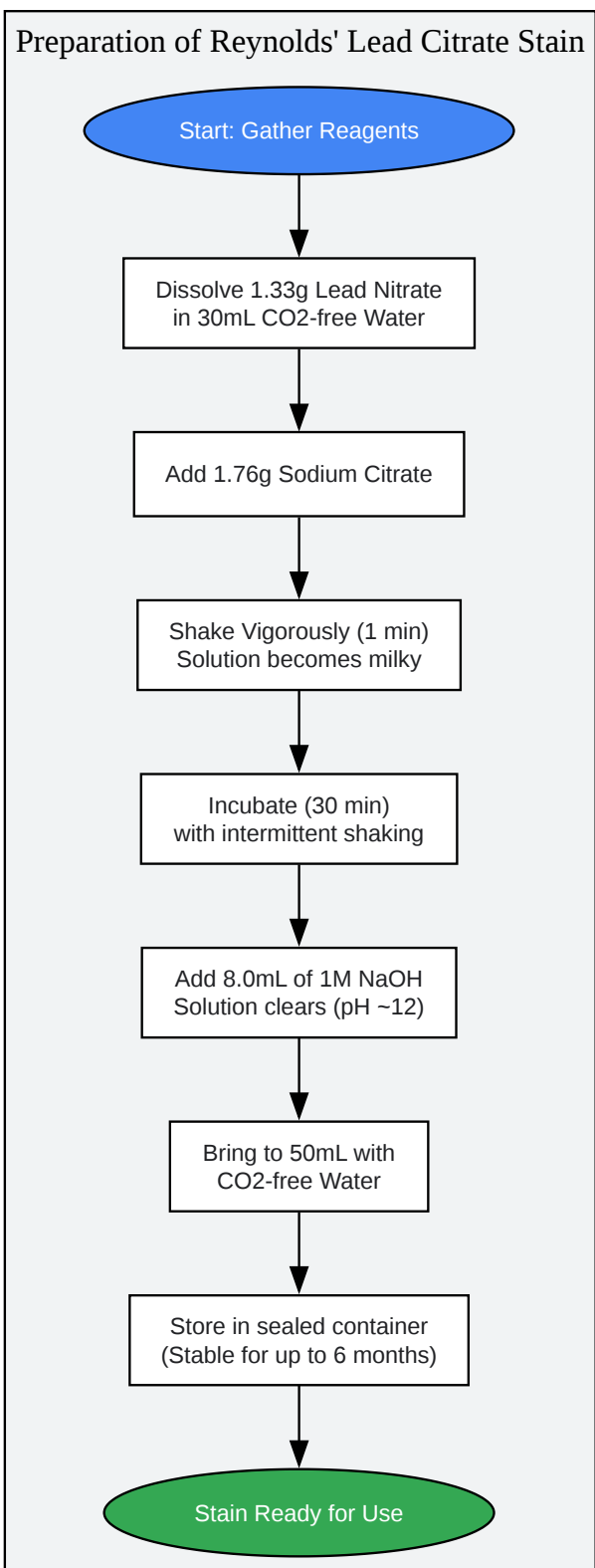
Procedure:

- To minimize the formation of lead carbonate precipitate, it is recommended to work in an environment with minimal exposure to atmospheric CO₂. Placing NaOH pellets in the staining chamber (e.g., a covered petri dish) can help create a CO₂-free atmosphere.^{[7][10]}

- Dispense small droplets of the lead citrate staining solution onto a clean wax or parafilm surface within a covered petri dish.[\[6\]](#)
- Carefully float the grids, section-side down, on the surface of the staining solution droplets.[\[7\]](#)
- Stain for 10 seconds to 5 minutes. For many tissues, 1 minute or less is adequate and minimizes the risk of overstaining and precipitate formation.[\[6\]](#)
- After staining, pick up the grids with forceps and wash them immediately and thoroughly to remove excess stain. A recommended washing method is to perform twenty rapid dips in each of two or three successive beakers of distilled, CO₂-free water.[\[6\]](#) An initial rinse in 0.02 M NaOH can also help prevent precipitate formation.[\[7\]](#)
- After the final water wash, carefully wick away the excess water from the grid using the edge of a piece of filter paper.
- Allow the grids to air-dry completely on filter paper before examining them in the transmission electron microscope.[\[6\]](#)

Visualization

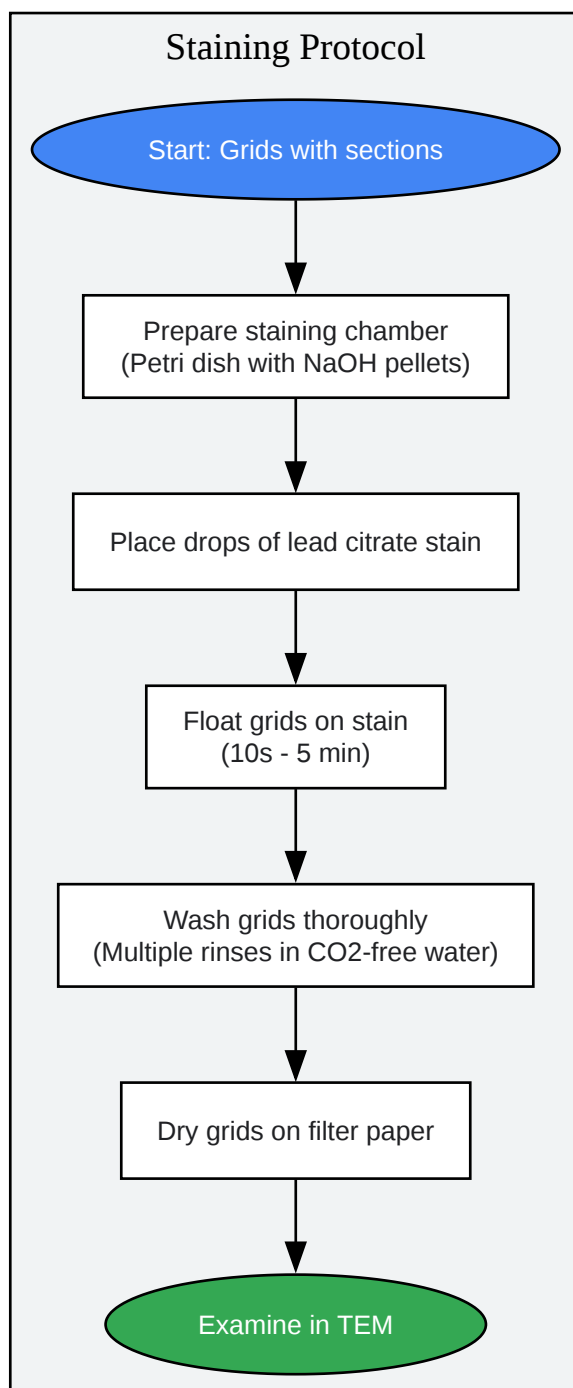
Experimental Workflow for Preparation of Reynolds' Lead Citrate Stain



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Caption: Workflow for preparing Reynolds' lead citrate stain.

Staining Protocol Workflow



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Caption: Workflow for staining ultrathin sections.

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